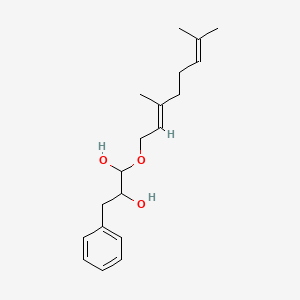
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is an organic compound with a complex structure, featuring both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of 3,7-dimethyl-2,6-octadien-1-ol with phenylpropane-1,2-diol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the separation and purification of the final product.
化学反应分析
Types of Reactions
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
Geraniol: A similar compound with a structure that includes a 3,7-dimethyl-2,6-octadienyl group.
Nerol: Another related compound with similar functional groups and properties.
Geranyl acetate: A derivative of geraniol with an acetate group.
Uniqueness
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its specific structure allows for diverse applications and reactivity compared to its analogs.
生物活性
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol, also known as 1-(3,7-dimethylocta-2,6-dienoxy)-3-phenylpropane-1,2-diol, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H28O3
- Molar Mass : 304.42 g/mol
- CAS Number : 94134-39-1
- EINECS Number : 302-807-6
The compound features a complex structure characterized by a phenyl group and a dimethylated octadienyl moiety, which contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the phenolic group in the structure may enhance its ability to scavenge free radicals and reduce oxidative stress. For example, studies on related phenolic compounds have shown that they can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Triterpenoid Saponins | MCF-7 | 12.3 | Induces apoptosis |
| 1-Dimethylated Phenolic | HeLa | Varies | Modulates signaling pathways |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a crucial role .
Case Studies and Research Findings
-
Study on Antiproliferative Activity
A study investigating the antiproliferative effects of various phenolic compounds found that those with structural similarities to this compound exhibited significant cytotoxicity against MCF-7 cells. The study reported an IC50 value indicating effective concentration levels for inducing cell death . -
Mechanistic Insights
Research focusing on the mechanistic pathways revealed that the compound could activate caspase-dependent apoptotic pathways in cancer cells. This activation leads to increased mitochondrial membrane permeability and subsequent release of cytochrome c into the cytosol .
属性
CAS 编号 |
94134-39-1 |
|---|---|
分子式 |
C19H28O3 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-15(2)8-7-9-16(3)12-13-22-19(21)18(20)14-17-10-5-4-6-11-17/h4-6,8,10-12,18-21H,7,9,13-14H2,1-3H3/b16-12+ |
InChI 键 |
UMLPGGUXQFSKHT-FOWTUZBSSA-N |
手性 SMILES |
CC(=CCC/C(=C/COC(C(CC1=CC=CC=C1)O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCOC(C(CC1=CC=CC=C1)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















